Ethyl 2-ethoxy-2-iminoacetate hydrochloride

1,2,4-triazole synthesis Cyclocondensation Reaction specificity

Ethyl 2-ethoxy-2-iminoacetate hydrochloride (CAS 55149-83-2) is the preferred electrophilic synthon for constructing 1,2,4-triazole pharmacophores. Unlike sulfur-based analogs (e.g., ethyl thiooxamate) that yield undesired product mixtures, this oxygen-based imidate delivers a single, desired product in validated protocols — achieving triazole-3-carboxylate yields up to 89% across broad substrate scopes. Essential for reproducible N-acylamidrazone formation and scalable synthesis of ribavirin intermediates. Choose this hydrochloride salt for enhanced stability and proven performance in drug discovery, CMC development, and heterocyclic library synthesis.

Molecular Formula C6H12ClNO3
Molecular Weight 181.62 g/mol
CAS No. 55149-83-2
Cat. No. B1338026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-ethoxy-2-iminoacetate hydrochloride
CAS55149-83-2
Molecular FormulaC6H12ClNO3
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESCCOC(=N)C(=O)OCC.Cl
InChIInChI=1S/C6H11NO3.ClH/c1-3-9-5(7)6(8)10-4-2;/h7H,3-4H2,1-2H3;1H
InChIKeyROLJNUSAWXADTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-ethoxy-2-iminoacetate hydrochloride: A Foundational Imidate Building Block for Heterocyclic Synthesis


Ethyl 2-ethoxy-2-iminoacetate hydrochloride (CAS 55149-83-2), also known as ethyl carboethoxyformimidate hydrochloride, is a pivotal imidate ester used as an electrophilic synthon in organic chemistry [1]. As a hydrochloride salt (C6H12ClNO3, MW: 181.62 g/mol), it offers enhanced stability and handling properties compared to its free base, facilitating its use as a key building block in the construction of nitrogen-containing heterocycles, particularly 1,2,4-triazoles [2].

Procurement Risks for Ethyl 2-ethoxy-2-iminoacetate hydrochloride: Why In-Class Analogs Cannot Be Substituted


While several imidate reagents exist for synthesizing 1,2,4-triazoles, direct substitution of Ethyl 2-ethoxy-2-iminoacetate hydrochloride with structurally similar analogs like ethyl thiooxamate or other alkyl imidates is not feasible without altering reaction outcomes [1]. Literature demonstrates that the choice between oxygen- and sulfur-based leaving groups fundamentally changes both reaction mechanism and product distribution [1]. Using an alternative can lead to significant side-product formation and necessitate different downstream reaction conditions, thereby invalidating established synthetic protocols [1].

Quantitative Evidence for Selecting Ethyl 2-ethoxy-2-iminoacetate hydrochloride over Alternative Reagents


Reaction Pathway Control: Ethyl 2-ethoxy-2-iminoacetate vs. Ethyl Thiooxamate in Amidrazone Formation

In the synthesis of N-acylamidrazones, Ethyl 2-ethoxy-2-iminoacetate hydrochloride enables a single, predictable reaction pathway, whereas the use of ethyl thiooxamate results in a mixture of products [1]. This difference in reaction specificity is critical for maintaining high yields and purity in multi-step syntheses.

1,2,4-triazole synthesis Cyclocondensation Reaction specificity

Substrate Scope and Robustness: High Yields Across 20 Diverse 1,2,4-Triazole-3-carboxylates

Ethyl 2-ethoxy-2-iminoacetate hydrochloride demonstrates a broad and robust substrate scope, achieving 35-89% yields across 20 diverse 1,2,4-triazole-3(5)-carboxylates when reacted with readily available acyl hydrazides [1]. This range highlights its reliability as a versatile reagent for generating compound libraries.

Medicinal Chemistry Building Blocks Gram-scale synthesis

Scalable Synthesis of a Key Antiviral Intermediate: Ethyl 1,2,4-triazole-3-carboxylate from Ethyl carboethoxyformimidate

A practical and efficient synthesis of ethyl 1,2,4-triazole-3-carboxylate, a crucial intermediate for ribavirin and related antiviral nucleosides, has been demonstrated starting directly from ethyl carboethoxyformimidate hydrochloride [1]. This established protocol provides a reliable route to a high-value target.

Nucleoside analogs Process chemistry Antiviral agents

Enabling Annulated Polycyclic Triazoles via Cyclocondensation with Lactams

Ethyl 2-ethoxy-2-iminoacetate enables a two-step, general method for preparing semi-saturated polycyclic 1,2,4-triazoles from readily available lactams via N-amination and subsequent cyclocondensation [1]. This application demonstrates its utility beyond simple triazole formation, allowing access to complex, fused-ring systems.

Annulation Polycyclic heterocycles Lactam chemistry

High Throughput Downstream Functionalization: Yields of 25–93% for Diverse Triazole Derivatives

Beyond the initial triazole core formation, intermediates derived from ethyl 2-ethoxy-2-iminoacetate hydrochloride can be efficiently converted into a wide array of functional groups. Reported yields for downstream transformations include carboxylate salts (78–93% yield), amides (82–93% yield), nitriles (30–85% yield), and hydrazides (84–89% yield) [1].

Lead-oriented synthesis Diversification Functional group tolerance

Procurement-Driven Applications for Ethyl 2-ethoxy-2-iminoacetate hydrochloride


Lead-Oriented Synthesis of 1,2,4-Triazole Libraries in Medicinal Chemistry

Procurement of Ethyl 2-ethoxy-2-iminoacetate hydrochloride is strategically justified for drug discovery groups focusing on the 1,2,4-triazole pharmacophore. The evidence confirms its robust performance in generating diverse triazole-3-carboxylate cores in yields up to 89% across a broad substrate scope (Section 3, Evidence 2). Its demonstrated capacity for downstream functionalization into amides, nitriles, and hydrazides (Section 3, Evidence 5) makes it an ideal cornerstone for building compound libraries for high-throughput screening.

Process Chemistry for Antiviral Nucleoside Analogs

For CMC and process R&D teams, this compound is a critical raw material. Its use in the established, practical synthesis of ethyl 1,2,4-triazole-3-carboxylate (Section 3, Evidence 3) provides a proven route to a key intermediate for compounds like ribavirin. This validated protocol reduces the risk and time associated with developing a novel synthetic route for antiviral nucleoside programs.

Synthesis of Complex Polycyclic Scaffolds via Annulation

Research groups engaged in synthesizing complex, fused-ring heterocycles for drug discovery or agrochemical applications will find this compound essential. As shown in Section 3 (Evidence 4), it enables a unique and mild two-step annulation with lactams to produce semi-saturated polycyclic 1,2,4-triazoles, a valuable and otherwise challenging-to-access chemical space.

Reproducible Synthesis of Amidrazone Intermediates

This reagent is the preferred choice for laboratories requiring N-acylamidrazone intermediates. As demonstrated by a direct head-to-head comparison (Section 3, Evidence 1), it yields a single, desired product. Using a sulfur-based analog like ethyl thiooxamate instead would result in an undesired product mixture, necessitating additional purification and reducing overall efficiency. For reproducible and scalable protocols, this compound is essential.

Technical Documentation Hub

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